[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate
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Overview
Description
[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a thiadiazole ring, and a carboxylate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate involves its interaction with specific molecular targets. The furan and thiadiazole rings may interact with enzymes or receptors, modulating their activity. For example, the compound could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] benzene-2-carboxylate: Similar structure but with a benzene ring instead of a furan ring.
[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
What sets [2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate apart is its combination of the furan and thiadiazole rings, which may confer unique chemical and biological properties. The presence of both rings allows for diverse interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-6-12-13-10(18-6)11-8(14)5-17-9(15)7-3-2-4-16-7/h2-4H,5H2,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLKKZVDZWRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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